molecular formula C16H22O4 B1325967 Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate CAS No. 898757-71-6

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

Cat. No.: B1325967
CAS No.: 898757-71-6
M. Wt: 278.34 g/mol
InChI Key: GBDNYGILRCKCDY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate is an organic compound with the molecular formula C16H22O4 It is a derivative of valeric acid, featuring an ethyl ester group and a phenyl ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-isopropoxyphenyl)valeric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-oxo-5-(4-isopropoxyphenyl)valeric acid+ethanolH2SO4Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate+water\text{5-oxo-5-(4-isopropoxyphenyl)valeric acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-oxo-5-(4-isopropoxyphenyl)valeric acid+ethanolH2​SO4​​Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-5-(4-isopropoxyphenyl)valeric acid.

    Reduction: Formation of 5-hydroxy-5-(4-isopropoxyphenyl)valerate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.

Comparison with Similar Compounds

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate can be compared with other similar compounds, such as:

    Ethyl 5-oxo-5-phenylvalerate: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    Ethyl 5-oxo-5-(4-methoxyphenyl)valerate: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

ethyl 5-oxo-5-(4-propan-2-yloxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-19-16(18)7-5-6-15(17)13-8-10-14(11-9-13)20-12(2)3/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDNYGILRCKCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645789
Record name Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-71-6
Record name Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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